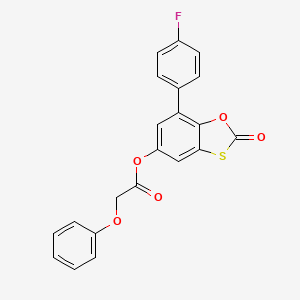

![molecular formula C25H22N2O5 B11419732 2-(3-hydroxypropyl)-7-methyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11419732.png)

2-(3-hydroxypropyl)-7-methyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-HYDROXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound that incorporates chromene and pyrrole frameworks.

Preparation Methods

The synthesis of 2-(3-HYDROXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can be achieved through multicomponent reactions. One efficient method involves a one-pot reaction of substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This approach is practical and yields diverse 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pentane-2,4-dione, aniline, and (E)-(2-nitrovinyl)benzene . The major products formed from these reactions are polysubstituted pyrroles, which are valuable in pharmaceutical applications .

Scientific Research Applications

2-(3-HYDROXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has significant scientific research applications. It is used as a phosphodiesterase 5 inhibitor for managing pulmonary arterial hypertension . Additionally, it serves as a fluorescent label for biological probes and is involved in the development of pharmaceutical agents . Its antibacterial efficacy against strains of Micrococcus luteus highlights its potential in treating severe infections .

Mechanism of Action

The mechanism of action of this compound involves its role as a phosphodiesterase 5 inhibitor. By inhibiting this enzyme, the compound helps manage conditions like pulmonary arterial hypertension and erectile dysfunction . The molecular targets and pathways involved include the inhibition of cyclic guanosine monophosphate (cGMP) degradation, leading to vasodilation and improved blood flow .

Comparison with Similar Compounds

Similar compounds include chromeno[2,3-b]pyrrol-4(1H)-ones and pyralomicins . Chromeno[2,3-b]pyrrol-4(1H)-ones are recognized as aglycones in naturally occurring antibiotics, while pyralomicins exhibit potent antibacterial efficacy . The uniqueness of 2-(3-HYDROXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE lies in its specific structural features and its diverse applications in both chemical biology and pharmaceutical innovations .

Properties

Molecular Formula |

C25H22N2O5 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

2-(3-hydroxypropyl)-7-methyl-1'-prop-2-enylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |

InChI |

InChI=1S/C25H22N2O5/c1-3-11-26-18-8-5-4-7-17(18)25(24(26)31)20-21(29)16-14-15(2)9-10-19(16)32-22(20)23(30)27(25)12-6-13-28/h3-5,7-10,14,28H,1,6,11-13H2,2H3 |

InChI Key |

JJLZMGLBFPFVRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)CC=C)N(C3=O)CCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [2-(furan-2-YL)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11419667.png)

![4-(2-chlorobenzyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11419668.png)

![1-(2-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11419680.png)

![4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-piperidin-1-ylpropyl)butanamide](/img/structure/B11419686.png)

![Methyl 2-[[(4-ethoxyphenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine-6-acetate](/img/structure/B11419695.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11419703.png)

![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11419717.png)

![Ethyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11419727.png)

![13-methyl-7-(2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11419729.png)

![N-[3-(azepan-1-yl)propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11419730.png)

![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11419735.png)